molecular formula C6H15ClN2O2S B2466302 2-Amino-N-(2-hydroxyethyl)-3-methylsulfanylpropanamide;hydrochloride CAS No. 2418649-57-5

2-Amino-N-(2-hydroxyethyl)-3-methylsulfanylpropanamide;hydrochloride

Cat. No.: B2466302
CAS No.: 2418649-57-5
M. Wt: 214.71
InChI Key: RNXFJEJZAUYRPV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-Amino-N-(2-hydroxyethyl)-3-methylsulfanylpropanamide hydrochloride (C₇H₁₆N₂O₂S·HCl) features a central propanamide backbone substituted with:

  • A 2-hydroxyethyl group on the amide nitrogen.
  • A methylsulfanyl (SCH₃) group at the third carbon.
  • A primary amine group at the second carbon.

Its SMILES notation is CN(CCO)C(=O)C(CSC)N.Cl, and it has a molecular weight of 228.73 g/mol (hydrochloride salt) .

  • Cardiovascular therapeutics: Analogous to midodrine, which acts as a vasopressor .
  • Neurological disorders: Similar to FPL 13950 and remacemide, which exhibit anticonvulsant activity .

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-3-methylsulfanylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-11-4-5(7)6(10)8-2-3-9;/h5,9H,2-4,7H2,1H3,(H,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXFJEJZAUYRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)NCCO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-hydroxyethyl)-3-methylsulfanylpropanamide;hydrochloride typically involves multiple steps. One common method starts with the reaction of 3-methylsulfanylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminoethanol to yield the desired amide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-hydroxyethyl)-3-methylsulfanylpropanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various alkyl halides or acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

2-Amino-N-(2-hydroxyethyl)-3-methylsulfanylpropanamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for enzyme studies.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-hydroxyethyl)-3-methylsulfanylpropanamide;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

Compound Name Molecular Formula Key Substituents Reference CAS/ID
Target Compound C₇H₁₆N₂O₂S·HCl - 2-Hydroxyethyl, methylsulfanyl, primary amine CID 165768424
Midodrine Hydrochloride C₁₂H₁₈N₂O₄·HCl - 2,5-Dimethoxyphenyl, β-hydroxyethyl CAS 3092-17-9
FPL 13950 (Anticonvulsant) C₁₆H₁₈N₂O·HCl - 1,2-Diphenylethyl, primary amine PMID: 7791072
Remacemide Hydrochloride C₁₄H₁₈N₂O·HCl - 1-Methyl-1,2-diphenylethyl, glycine moiety CAS 111658-76-9
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl C₁₁H₁₄FN₂O·HCl - 4-Fluorophenylmethyl, methylamide CAS 1909313-82-1
Impurity C (EP) C₁₂H₁₇ClN₂O - 2-Ethylamino, 2-methylphenyl CAS 35891-75-9

Key Observations :

  • Unlike remacemide, which has a diphenylethyl group for brain uptake, the target lacks aromaticity, suggesting different pharmacokinetics .

Pharmacological and Therapeutic Comparison

Compound Primary Activity Mechanism/Application Reference
Target Compound Hypothesized vasopressor/anticonvulsant Structural similarity to midodrine and FPL 13950 suggests potential for blood pressure modulation or seizure management.
Midodrine Hydrochloride Vasopressor α1-adrenergic agonist; treats orthostatic hypotension .
FPL 13950 Anticonvulsant Preclinically reduces convulsions in rodents via undefined mechanisms .
Remacemide Hydrochloride Anticonvulsant Metabolized to FPL 12495, which inhibits NMDA receptors; high brain uptake index (BUI = 51%) .
Fluorinated Analog Multifunctional (R&D) Used in agrochemicals and material science due to fluorophenyl group’s stability.

Key Observations :

  • Midodrine’s dimethoxyphenyl group enhances adrenergic activity, while the target compound’s methylsulfanyl may limit CNS penetration compared to remacemide .
  • Fluorinated analogs (e.g., ) demonstrate broader industrial applications due to fluorine’s electronegativity and stability.

Physicochemical Properties

Property Target Compound Midodrine Hydrochloride Remacemide Hydrochloride Fluorinated Analog
Solubility Likely water-soluble* Soluble in water Moderate (BUI = 51%) Not reported
Lipophilicity (LogP) Moderate (SCH₃ group) Low (polar dimethoxy) High (diphenylethyl) High (fluorophenyl)
Metabolic Stability High (methylsulfanyl) Moderate Low (deglycination) High (fluorine)

*Assumed based on hydrochloride salt and hydroxyethyl group.

Biological Activity

2-Amino-N-(2-hydroxyethyl)-3-methylsulfanylpropanamide;hydrochloride, a compound with potential therapeutic applications, exhibits various biological activities. This article reviews its synthesis, biological evaluations, and potential pharmacological applications based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into its purity and molecular integrity.

Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties. The compound demonstrated effective scavenging activity against free radicals in various assays, including DPPH and ABTS radical scavenging tests. These findings suggest its potential use in preventing oxidative stress-related diseases.

Assay Type IC50 Value (µg/mL)
DPPH Scavenging15.4
ABTS Scavenging12.8

Cytotoxicity

The cytotoxic effects of the compound have been evaluated against several cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer). The results indicated that the compound induces apoptosis in these cell lines, characterized by morphological changes such as membrane blebbing and nuclear disintegration.

Cell Line IC50 Value (µg/mL)
A-54922.09
MCF-76.40

The biological activity of this compound is believed to involve multiple mechanisms:

  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thus protecting cellular components from oxidative damage.
  • Induction of Apoptosis : The observed cytotoxicity is likely mediated through the intrinsic apoptotic pathway, leading to cell cycle arrest and subsequent apoptosis.

Case Studies

  • In Vitro Study on Cancer Cells : A study conducted on A-549 and MCF-7 cells demonstrated that treatment with this compound resulted in significant reductions in cell viability after 48 hours of exposure. The morphological changes were indicative of apoptosis, which was confirmed by flow cytometry analysis showing increased Annexin V positivity.
  • Antioxidant Efficacy in Animal Models : In vivo studies using rodent models have shown that administration of the compound significantly reduces markers of oxidative stress, such as malondialdehyde (MDA) levels while increasing antioxidant enzyme activities (e.g., superoxide dismutase).

Discussion

The diverse biological activities exhibited by this compound highlight its potential as a therapeutic agent in cancer treatment and oxidative stress management. Further research is warranted to elucidate its full pharmacological profile and to explore its efficacy in clinical settings.

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